molecular formula C24H21FN2O10 B11054065 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

Cat. No. B11054065
M. Wt: 516.4 g/mol
InChI Key: ZWUCCNKSMPHUEO-UHFFFAOYSA-N
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Description

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, benzodioxole, fluoro, nitro, hydroxy, and pyranone moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Benzodioxole Moiety: Starting with a precursor such as 1,2-dimethoxybenzene, the benzodioxole ring can be formed through a cyclization reaction with appropriate reagents.

    Introduction of the Fluoro-Nitrophenyl Group: This step involves nitration and fluorination of a suitable aromatic compound, followed by coupling with the benzodioxole derivative.

    Construction of the Pyranone Ring: The pyranone ring can be synthesized through a series of condensation reactions involving suitable aldehydes and ketones.

    Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogenation catalysts or reducing agents like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. The compound’s ability to interact with specific molecular targets could be harnessed for therapeutic purposes.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s multiple functional groups allow for diverse interactions, potentially affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-chloro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide: Similar structure but with a chloro group instead of a fluoro group.

    3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-aminophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide provides distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, fluoro) groups can influence its interactions with various targets, making it a valuable compound for research and development.

properties

Molecular Formula

C24H21FN2O10

Molecular Weight

516.4 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide

InChI

InChI=1S/C24H21FN2O10/c1-11-6-17(28)20(24(30)37-11)13(9-19(29)26-12-4-5-15(25)16(7-12)27(31)32)14-8-18(33-2)22-23(21(14)34-3)36-10-35-22/h4-8,13,28H,9-10H2,1-3H3,(H,26,29)

InChI Key

ZWUCCNKSMPHUEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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